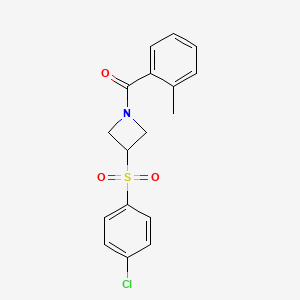

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-12-4-2-3-5-16(12)17(20)19-10-15(11-19)23(21,22)14-8-6-13(18)7-9-14/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGCMWHUQGSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with o-Tolyl Methanone: The final step involves coupling the azetidine derivative with o-tolyl methanone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce hazardous waste.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound is being investigated for its ability to act as a pharmacophore in drug design. Its structural components, particularly the sulfonyl group and azetidine ring, contribute to its interaction with biological targets. Research indicates that it may exhibit inhibitory effects on specific enzymes and receptors, making it a candidate for therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Case Study: Enzyme Inhibition

Recent studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating Alzheimer's disease and managing urinary tract infections, respectively. For instance, synthesized compounds bearing the sulfonyl functionality demonstrated significant antibacterial activity and enzyme inhibition .

Organic Synthesis Applications

Building Block for Complex Molecules

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of more complex molecules. This versatility is particularly valuable in creating novel compounds with desired pharmacological properties.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Corresponding alcohols or amines |

| Substitution | Nucleophiles or electrophiles | Diverse substituted products |

Biological Studies

Mechanism of Action

The biological activity of this compound is attributed to its interactions with specific molecular targets. The sulfonyl group enhances its binding affinity, potentially leading to modulation of various biological pathways. Research into its mechanism of action is ongoing, with promising results indicating its role as an inhibitor or modulator.

Industrial Applications

Material Development

In addition to its pharmaceutical applications, this compound is being explored for industrial uses where its unique chemical properties can be leveraged. Its stability and reactivity make it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and azetidine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone: can be compared with other compounds featuring similar structural motifs:

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone: Features a meta-tolyl group.

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Lacks the methyl group on the phenyl ring.

These comparisons highlight the unique structural features of This compound , such as the position of the tolyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group, an azetidine ring, and an o-tolyl moiety. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is known to increase binding affinity, allowing the compound to modulate various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Interaction : It might act as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against common pathogens.

- Antitumor Effects : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against various strains of bacteria. Results indicated significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating structure-activity relationships (SAR) associated with this compound. Modifications to the azetidine ring and sulfonyl group have been explored to enhance efficacy and reduce toxicity.

Key Findings:

- The introduction of electron-withdrawing groups on the phenyl ring significantly improved biological activity.

- Structure modifications resulted in varied interactions with target enzymes, highlighting the importance of molecular design in drug development.

Q & A

Q. How to profile metabolites in pharmacokinetic studies?

- Methodology : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Target sulfoxide and hydroxylated metabolites .

- Validation : Compare with reference standards like fenofibrate acid (Rf = 0.36) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.